2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide
Overview
Description
2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide is a complex organic compound that features a combination of furan, piperazine, pyridine, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furan-2-carbonyl piperazine intermediate: This involves the reaction of furan-2-carboxylic acid with piperazine under appropriate conditions to form the furan-2-carbonyl piperazine intermediate.
Attachment of the pyridine moiety: The intermediate is then reacted with a pyridine derivative to introduce the pyridine ring.
Methoxylation and oxidation: The pyridine ring is methoxylated and oxidized to form the 5-methoxy-4-oxo-1,4-dihydropyridine structure.
Acetamide formation: Finally, the compound is reacted with 2-methylphenyl acetic acid to form the acetamide group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new drugs and materials.
Industrial Applications: Its unique chemical structure makes it useful in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide: Lacks the methoxy group, which may affect its biological activity.
2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(phenyl)acetamide: Lacks the methyl group on the phenyl ring, which may influence its pharmacokinetics.
Uniqueness
The presence of the methoxy group and the specific arrangement of functional groups in 2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide contributes to its unique chemical and biological properties. These structural features may enhance its binding affinity to specific targets, improve its solubility, or alter its metabolic stability, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5/c1-18-6-3-4-7-20(18)26-24(31)17-29-16-23(33-2)21(30)14-19(29)15-27-9-11-28(12-10-27)25(32)22-8-5-13-34-22/h3-8,13-14,16H,9-12,15,17H2,1-2H3,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXNXYPLSREGRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C4=CC=CO4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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